Cas no 2255-44-9 (glaucamine)

glaucamine structure
Nome del prodotto:glaucamine
glaucamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- glaucamine
- (6α)-2,3-Dimethoxy-16-methyl-10,11-[methylenebis(oxy)]rheadan-8α-ol
- 1,3-Dioxolo[7,8][2]benzopyrano[3,4-a][3]benzazepin-14-ol,5b,6,7,8,12b,14-hexahydro-10,11-dimethoxy-6-methyl-, (5bR,12bS,14R)-
- 1,3-Dioxolo[7,8][2]benzopyrano[3,4-a][3]benzazepin-14-ol,5b,6,7,8,12b,14-hexahydro-10,11-dimethoxy-6-methyl-, [5bR-(5ba,12bb,14b)]-
- Glaucamine(7CI)
- Rheadan-8-ol, 2,3-dimethoxy-16-methyl-10,11-[methylenebis(oxy)]-, (6a,8a)-
- (5bR,12bS,14R)-5b,6,7,8,12b,14-Hexahydro-10,11-dimethoxy-6-methyl-1,3-dioxolo[7,8][2]benzopyrano[3,4-a][3]benzazepin-14-ol
- DTXSID001104489
- 2255-44-9
- XYWRZQQANNOTTD-UHFFFAOYSA-N
- 16,17-dimethoxy-22-methyl-6,8,12-trioxa-22-azapentacyclo[11.9.0.0^{2,10}.0^{5,9}.0^{14,19}]docosa-2,4,9,14(19),15,17-hexaen-11-ol
- 10,11-Dimethoxy-6-methyl-5b,6,7,8,12b,14-hexahydro[1,3]dioxolo[4',5':7,8]isochromeno[3,4-a][3]benzazepin-14-ol #
- 2,3-Dimethoxy-16-methyl-10,11-[methylenebis(oxy)]rheadan-8-ol, 9CI
- Rheadan-8-ol, 2,3-dimethoxy-16-methyl-10,11-[methylenebis(oxy)]-, (6.alpha.,8.alpha.)-
- Alkaloid R-L
- 1,3-Dioxolo[7,8][2]benzopyrano[3,4-a][3]benzazepine, rheadan-8-ol deriv.
-
- Inchi: InChI=1S/C21H23NO6/c1-22-7-6-11-8-15(24-2)16(25-3)9-13(11)19-18(22)12-4-5-14-20(27-10-26-14)17(12)21(23)28-19/h4-5,8-9,18-19,21,23H,6-7,10H2,1-3H3
- Chiave InChI: XYWRZQQANNOTTD-UHFFFAOYSA-N
- Sorrisi: COC1C=C2C(C3OC(O)C4C5OCOC=5C=CC=4C3N(CC2)C)=CC=1OC
Proprietà calcolate
- Massa esatta: 385.153
- Massa monoisotopica: 385.153
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 28
- Conta legami ruotabili: 2
- Complessità: 563
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2
- Superficie polare topologica: 69.6A^2
glaucamine Letteratura correlata
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
2255-44-9 (glaucamine) Prodotti correlati
- 2718-25-4((+)-Rheadine)
- 6883-44-9(Egenine)
- 2110851-15-3(4-ethyl-1-methyl-3-(3-methylcyclobutyl)-1H-pyrazol-5-amine)
- 1936074-16-6(2,6-Diethyl-4-prop-2-ynylmorpholine)
- 912623-45-1(4-ethoxy-N-(3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide)
- 5355-88-4(9,10-Anthracenedione,1-amino-6,7-dichloro-)
- 263254-99-5(1,1-Dimethyl-N-tert-octylpropargylamine)
- 405150-23-4(s-(2-thienyl)-l-cysteine)
- 2034597-10-7(N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(methylsulfanyl)benzamide)
- 324055-42-7((3-chlorophenyl)(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylmethanone)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
